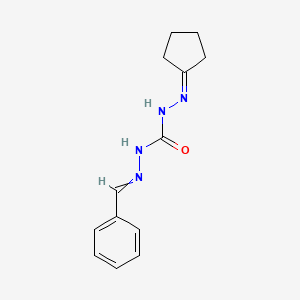
2-Benzylidene-N'-cyclopentylidenehydrazine-1-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzylidene-N’-cyclopentylidenehydrazine-1-carbohydrazide is a chemical compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group -NHN=CH-
Preparation Methods
The synthesis of 2-Benzylidene-N’-cyclopentylidenehydrazine-1-carbohydrazide typically involves the reaction of appropriate substituted hydrazines or hydrazides with aldehydes and ketones. Common solvents used in these reactions include ethanol, methanol, tetrahydrofuran, butanol, glacial acetic acid, and ethanol-glacial acetic acid mixtures . The reaction conditions often involve heating the reactants to facilitate the formation of the hydrazone linkage.
Chemical Reactions Analysis
2-Benzylidene-N’-cyclopentylidenehydrazine-1-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Benzylidene-N’-cyclopentylidenehydrazine-1-carbohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Benzylidene-N’-cyclopentylidenehydrazine-1-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. This interaction can disrupt various biological pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
2-Benzylidene-N’-cyclopentylidenehydrazine-1-carbohydrazide can be compared with other similar compounds, such as:
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide These compounds share similar structural features but differ in their specific substituents, which can affect their chemical reactivity and biological activity. The uniqueness of 2-Benzylidene-N’-cyclopentylidenehydrazine-1-carbohydrazide lies in its specific combination of functional groups, which confer distinct properties and potential applications.
Properties
CAS No. |
62692-90-4 |
|---|---|
Molecular Formula |
C13H16N4O |
Molecular Weight |
244.29 g/mol |
IUPAC Name |
1-(benzylideneamino)-3-(cyclopentylideneamino)urea |
InChI |
InChI=1S/C13H16N4O/c18-13(17-15-12-8-4-5-9-12)16-14-10-11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2,(H2,16,17,18) |
InChI Key |
GPIJYEDQOFQTRN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=NNC(=O)NN=CC2=CC=CC=C2)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


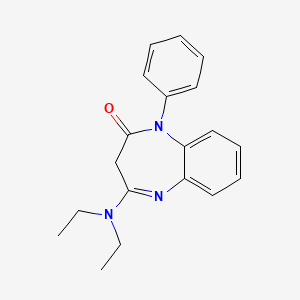
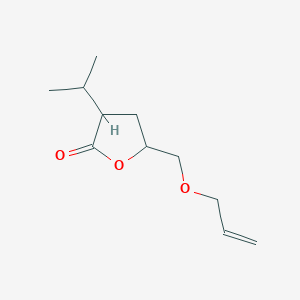
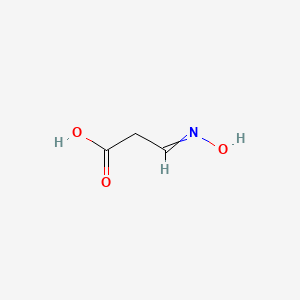
![N'-[4-(Dimethylamino)phenyl]-N-hydroxy-N-phenylthiourea](/img/structure/B14519267.png)
![4-[Ethyl(phenyl)amino]-1,3-dihydro-2H-1,5-benzodiazepin-2-one](/img/structure/B14519268.png)


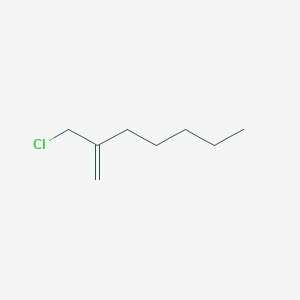

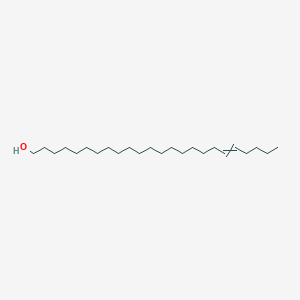
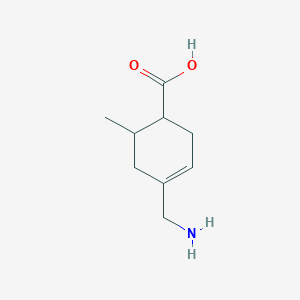

![1h-1,2,3-Triazolo[4,5-c]pyridin-4-amine,n-(3-methyl-2-butenyl)-](/img/structure/B14519310.png)

